![molecular formula C21H24N2O4S B3568459 N-{4-[(7-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide](/img/structure/B3568459.png)
N-{4-[(7-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide
Overview
Description
N-{4-[(7-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide, also known as TAK-715, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide drugs and has been found to exhibit a wide range of pharmacological effects.
Mechanism of Action
N-{4-[(7-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide exerts its pharmacological effects by inhibiting the activity of various enzymes such as p38 MAP kinase, which is involved in the inflammatory response. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-{4-[(7-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide has also been found to modulate the immune response by regulating the production of cytokines.
Biochemical and Physiological Effects:
N-{4-[(7-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-{4-[(7-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide has also been found to inhibit the activation of NF-κB, which plays a crucial role in the inflammatory response. In addition, N-{4-[(7-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
N-{4-[(7-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action. It has also been extensively studied for its potential therapeutic applications. However, N-{4-[(7-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide also has some limitations for lab experiments. It has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments. In addition, N-{4-[(7-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide may exhibit off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of N-{4-[(7-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide. One potential area of research is the development of more potent and selective inhibitors of p38 MAP kinase. Another area of research is the investigation of the potential therapeutic applications of N-{4-[(7-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide in other diseases such as neurodegenerative disorders and cardiovascular diseases. In addition, the development of novel drug delivery systems for N-{4-[(7-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide may improve its efficacy and reduce its toxicity.
Scientific Research Applications
N-{4-[(7-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been found to exhibit anti-inflammatory, anti-tumor, and immunomodulatory effects. N-{4-[(7-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide has been shown to inhibit the activity of various enzymes such as p38 MAP kinase, which plays a crucial role in the inflammatory response. It has also been found to inhibit the growth of cancer cells and induce apoptosis.
properties
IUPAC Name |
N-[4-(7-methoxy-2,2,4-trimethylquinolin-1-yl)sulfonylphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-14-13-21(3,4)23(20-12-17(27-5)8-11-19(14)20)28(25,26)18-9-6-16(7-10-18)22-15(2)24/h6-13H,1-5H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAORJJASKHNLEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=CC(=C2)OC)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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